molecular formula C7H12Cl2N2O2S B13470153 2-(1,5-dimethyl-1H-pyrazol-4-yl)ethane-1-sulfonyl chloride hydrochloride

2-(1,5-dimethyl-1H-pyrazol-4-yl)ethane-1-sulfonyl chloride hydrochloride

Cat. No.: B13470153
M. Wt: 259.15 g/mol
InChI Key: PEWTWMONXOUCPA-UHFFFAOYSA-N
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Description

2-(1,5-dimethyl-1H-pyrazol-4-yl)ethane-1-sulfonyl chloride hydrochloride is a chemical compound that belongs to the class of sulfonyl chlorides. This compound is characterized by the presence of a pyrazole ring substituted with two methyl groups and an ethane-1-sulfonyl chloride moiety. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,5-dimethyl-1H-pyrazol-4-yl)ethane-1-sulfonyl chloride hydrochloride typically involves the reaction of 1,5-dimethyl-1H-pyrazole with ethane-1-sulfonyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include the use of solvents such as dichloromethane or chloroform, and the reaction temperature is usually maintained at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction parameters are optimized to achieve high yields and purity of the product. The use of automated reactors and advanced purification techniques such as crystallization or chromatography may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1,5-dimethyl-1H-pyrazol-4-yl)ethane-1-sulfonyl chloride hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Oxidation Reactions: The compound can undergo oxidation reactions to form sulfonic acid derivatives.

    Reduction Reactions: Reduction of the sulfonyl chloride group can lead to the formation of sulfinyl or sulfhydryl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Ester Derivatives: Formed by the reaction with alcohols.

    Sulfonothioate Derivatives: Formed by the reaction with thiols.

    Sulfonic Acid Derivatives: Formed by oxidation reactions.

    Sulfinyl and Sulfhydryl Derivatives: Formed by reduction reactions.

Scientific Research Applications

2-(1,5-dimethyl-1H-pyrazol-4-yl)ethane-1-sulfonyl chloride hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.

    Biology: Employed in the modification of biomolecules such as peptides and proteins through sulfonylation reactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-(1,5-dimethyl-1H-pyrazol-4-yl)ethane-1-sulfonyl chloride hydrochloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in biological systems, the compound may modify proteins by reacting with amino acid residues, thereby altering their function.

Comparison with Similar Compounds

Similar Compounds

    2-(1,5-dimethyl-1H-pyrazol-4-yl)ethane-1-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonyl chloride group.

    2-(1,5-dimethyl-1H-pyrazol-4-yl)ethane-1-sulfonamide: Contains a sulfonamide group instead of a sulfonyl chloride group.

    2-(1,5-dimethyl-1H-pyrazol-4-yl)ethane-1-sulfonate ester: Contains a sulfonate ester group instead of a sulfonyl chloride group.

Uniqueness

The uniqueness of 2-(1,5-dimethyl-1H-pyrazol-4-yl)ethane-1-sulfonyl chloride hydrochloride lies in its high reactivity and versatility as a sulfonylating agent. Its ability to form stable covalent bonds with a wide range of nucleophiles makes it a valuable reagent in organic synthesis and various scientific research applications.

Properties

Molecular Formula

C7H12Cl2N2O2S

Molecular Weight

259.15 g/mol

IUPAC Name

2-(1,5-dimethylpyrazol-4-yl)ethanesulfonyl chloride;hydrochloride

InChI

InChI=1S/C7H11ClN2O2S.ClH/c1-6-7(5-9-10(6)2)3-4-13(8,11)12;/h5H,3-4H2,1-2H3;1H

InChI Key

PEWTWMONXOUCPA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)CCS(=O)(=O)Cl.Cl

Origin of Product

United States

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